molecular formula C16H13N3O2 B6616438 phenyl N-[2-(1H-imidazol-1-yl)phenyl]carbamate CAS No. 1456404-92-4

phenyl N-[2-(1H-imidazol-1-yl)phenyl]carbamate

Cat. No. B6616438
CAS RN: 1456404-92-4
M. Wt: 279.29 g/mol
InChI Key: AGXJWSJGZSEYJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenyl N-[2-(1H-imidazol-1-yl)phenyl]carbamate (PIPC) is an organophosphate ester compound that has been studied for its potential applications in scientific research. It is a colorless, odorless, and water-soluble compound, which makes it ideal for use in a variety of laboratory experiments. PIPC is a relatively new compound and has only recently been studied for its potential applications in scientific research.

Mechanism of Action

The mechanism of action of phenyl N-[2-(1H-imidazol-1-yl)phenyl]carbamate is not yet fully understood. However, it is believed that this compound acts as an inhibitor of enzymes, such as acetylcholinesterase and carboxylesterase. This compound is believed to bind to the active site of these enzymes, preventing them from catalyzing their respective reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it has been suggested that this compound may have an effect on the nervous system. In animal studies, this compound has been shown to cause a decrease in locomotor activity and an increase in anxiety-like behaviors.

Advantages and Limitations for Lab Experiments

Phenyl N-[2-(1H-imidazol-1-yl)phenyl]carbamate has several advantages for use in laboratory experiments. It is a relatively simple and efficient compound to synthesize, and it is colorless, odorless, and water-soluble. This makes it ideal for use in a variety of laboratory experiments. However, this compound is a relatively new compound, and its effects on the nervous system are not yet fully understood. Therefore, its use in laboratory experiments should be done with caution.

Future Directions

The potential applications of phenyl N-[2-(1H-imidazol-1-yl)phenyl]carbamate in scientific research are still being explored. Possible future directions for research include further investigation into the mechanism of action of this compound and its effects on the nervous system. Additionally, further studies into the potential use of this compound as a drug delivery system and its use in the synthesis of other compounds are warranted. Furthermore, further research is needed to determine the long-term effects of this compound on the body and its potential toxicity.

Synthesis Methods

Phenyl N-[2-(1H-imidazol-1-yl)phenyl]carbamate is synthesized via a two-step process. The first step involves the reaction of phenyl isocyanate with 1-amino-2-imidazole, yielding an intermediate product. This intermediate product then undergoes a second reaction with phosphorous oxychloride to form this compound. The synthesis of this compound is relatively simple and efficient, making it an ideal compound for laboratory experiments.

Scientific Research Applications

Phenyl N-[2-(1H-imidazol-1-yl)phenyl]carbamate has been studied for its potential applications in scientific research. It has been used in studies on the inhibition of enzymes, such as acetylcholinesterase and carboxylesterase. This compound has also been studied for its potential use in the synthesis of other compounds and for its potential as a drug delivery system.

properties

IUPAC Name

phenyl N-(2-imidazol-1-ylphenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2/c20-16(21-13-6-2-1-3-7-13)18-14-8-4-5-9-15(14)19-11-10-17-12-19/h1-12H,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGXJWSJGZSEYJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(=O)NC2=CC=CC=C2N3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.